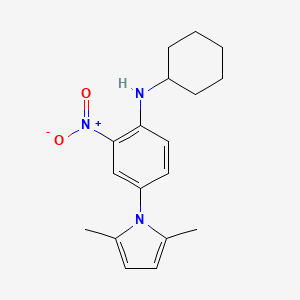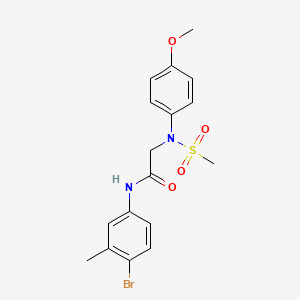
N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline, also known as CDPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine and biotechnology. CDPA is a nitroaniline derivative that exhibits anti-inflammatory and anti-cancer properties.
作用机制
N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory prostaglandins. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a signaling pathway that plays a key role in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has been shown to exhibit anti-inflammatory and anti-cancer effects in various in vitro and in vivo studies. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has been shown to reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
实验室实验的优点和局限性
N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has several advantages for lab experiments. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline is relatively easy to synthesize and is stable under normal laboratory conditions. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline is also soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO). However, N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has some limitations for lab experiments. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline is a highly toxic compound and requires careful handling. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline also has poor aqueous solubility, which can limit its use in certain experiments.
未来方向
N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has several potential future directions for research. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline could be studied further for its potential use in the treatment of various diseases such as rheumatoid arthritis, multiple sclerosis, and cancer. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline could also be studied further for its mechanism of action and its potential interactions with other signaling pathways and enzymes. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline could also be modified to improve its solubility and reduce its toxicity for use in lab experiments and potential clinical applications.
Conclusion:
N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline is a promising chemical compound that exhibits anti-inflammatory and anti-cancer properties. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has been studied extensively for its potential applications in the field of medicine and biotechnology. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has been shown to inhibit the activity of certain enzymes and signaling pathways, which contributes to its anti-inflammatory and anti-cancer effects. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has several advantages for lab experiments, but also has some limitations. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has several potential future directions for research, which could lead to the development of new treatments for various diseases.
合成方法
The synthesis of N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline can be achieved through a multi-step process. The first step involves the reaction of 2,5-dimethylpyrrole with cyclohexanone to form N-cyclohexyl-2,5-dimethylpyrrole. The second step involves the nitration of N-cyclohexyl-2,5-dimethylpyrrole to form N-cyclohexyl-2,5-dimethyl-4-nitropyridine. The final step involves the reduction of N-cyclohexyl-2,5-dimethyl-4-nitropyridine with iron powder to form N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline.
科学研究应用
N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has been studied extensively for its potential applications in the field of medicine and biotechnology. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has been shown to exhibit anti-inflammatory and anti-cancer properties. N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has been studied for its potential use in the treatment of various diseases such as rheumatoid arthritis, multiple sclerosis, and cancer.
属性
IUPAC Name |
N-cyclohexyl-4-(2,5-dimethylpyrrol-1-yl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-13-8-9-14(2)20(13)16-10-11-17(18(12-16)21(22)23)19-15-6-4-3-5-7-15/h8-12,15,19H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDFIIOOMSNSRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)NC3CCCCC3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethoxy-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B4891536.png)
![11-(3-fluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4891537.png)

![N-benzyl-N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B4891549.png)
![1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4891551.png)


![3-benzyl-2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B4891569.png)
![(2R*,3R*)-1'-[(4-amino-2-pyridinyl)carbonyl]-3-(dimethylamino)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4891574.png)
![8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4891579.png)
![2-{[1-(4-chloro-3-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4891587.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4891593.png)
![2-(2-chlorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4891612.png)
